Tricaprin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Model System for Fat Crystallization:

Tricaprin, due to its medium-chain length fatty acids, exists as a liquid at room temperature. This property makes it a valuable model system for studying the crystallization behavior of fats compared to triglycerides with longer chains that solidify at room temperature [1]. Researchers can use tricaprin to understand the factors influencing fat crystal formation and stability, which has applications in food science and drug delivery systems.

Source

Crystallization of Lipids: Fundamentals and Applications in Food, Nature (London) 197, 681-82 (1968): )

Substrate for Enzyme Studies:

Tricaprin can be used as a substrate for enzymes called lipases, which break down triglycerides. Researchers can study the activity and specificity of different lipases by measuring their ability to hydrolyze tricaprin into its component fatty acids and glycerol [2]. This knowledge helps understand fat digestion and metabolism, and can be used in developing novel enzymes for various industrial applications.

Source

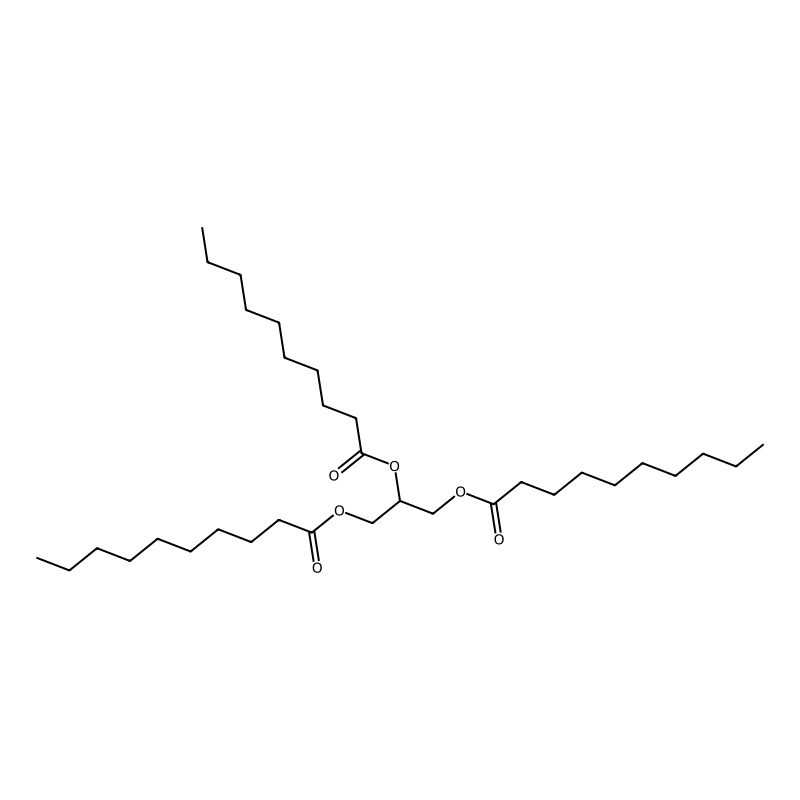

Tricaprin, also known as glycerol tridecanoate, is a triglyceride derived from capric acid, a medium-chain fatty acid. Its chemical formula is C₃₃H₆₂O₆, and it is classified as a medium-chain triglyceride (MCT). Tricaprin occurs naturally in certain plant sources, notably in the seeds of Umbellularia californica, a hardwood tree native to North America. It is a colorless to pale yellow liquid or powder that is lightweight and non-greasy, making it suitable for various applications in cosmetics and pharmaceuticals .

Tricaprin acts as a precursor to decanoic acid []. Upon ingestion, lipases in the digestive system break down tricaprin into glycerol and decanoic acid. Decanoic acid is then absorbed and transported to the liver, where it can influence various metabolic processes [].

Potential mechanisms of action for decanoic acid derived from tricaprin include:

- Peroxisome proliferator-activated receptor (PPAR) activation: Decanoic acid may partially activate PPARs, which are nuclear receptors involved in regulating gene expression related to metabolism, inflammation, and cell differentiation [].

- Improved insulin sensitivity: Decanoic acid may enhance insulin sensitivity, potentially benefiting blood sugar control [].

- Antiandrogen effects: Decanoic acid might possess some antiandrogenic properties, but further research is needed [].

Potential hazards include:

- Gastrointestinal discomfort: High doses of tricaprin may cause digestive issues like diarrhea or nausea due to its laxative effect.

- Allergic reactions: Individuals with allergies to coconut or palm oil (which may contain traces of tricaprin) could experience allergic reactions.

The synthesis of tricaprin involves the esterification of glycerol with three molecules of capric acid. This reaction can be catalyzed by various methods, including chemical catalysts and enzyme-catalyzed processes. The enzymatic synthesis typically employs lipases, which facilitate the reaction under milder conditions compared to traditional methods that require high temperatures and pressures .

During the synthesis, intermediates such as monocaprin and dicaprin are formed before the final product is achieved. The reaction is reversible, which can affect yield and efficiency . Recent studies have explored intensified synthesis methods using ultrasound to enhance reaction rates and product yields by leveraging cavitation effects .

Tricaprin exhibits several biological activities that make it of interest in medical research. It has been investigated for its potential to enhance insulin production and regulate androgen levels when administered orally. Additionally, tricaprin has been studied for its role in preventing abdominal aortic aneurysm ruptures and its effects on membrane functions and lipolysis in cardiac tissues .

Medium-chain triglycerides like tricaprin have also been shown to induce mild ketosis, which may improve cognitive function in certain populations, such as those with Alzheimer's disease .

Tricaprin can be synthesized through various methods:

- Chemical Catalysis: Traditional esterification using strong acids or bases.

- Enzymatic Catalysis: Utilizing lipases for a more controlled reaction at lower temperatures.

- Ultrasound-Assisted Synthesis: Employing ultrasound waves to increase reaction efficiency through cavitation effects .

- Microwave-Assisted Synthesis: This method uses microwave energy to enhance the rate of esterification reactions.

These methods vary in efficiency, yield, and environmental impact, with enzymatic processes being more sustainable and yielding higher quality products .

Tricaprin has diverse applications across several industries:

- Cosmetics: Used as an emollient and skin-conditioning agent, enhancing texture and moisture retention in creams, lotions, and hair care products .

- Pharmaceuticals: Investigated for its potential therapeutic effects related to insulin regulation and cardiovascular health.

- Biodiesel Production: Serves as an additive in diesel fuel formulations due to its favorable properties as a medium-chain triglyceride .

- Nutritional Supplements: Explored for its potential benefits in ketogenic diets due to its ability to promote ketosis.

Research on tricaprin's interactions primarily focuses on its metabolic pathways and effects on insulin sensitivity. Studies suggest that it may interact positively with glucose metabolism, potentially aiding individuals with insulin resistance or diabetes. Additionally, tricaprin's role in lipid metabolism has implications for cardiovascular health .

Tricaprin shares structural similarities with other medium-chain triglycerides but possesses unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Caprylic Triglyceride | C₂₄H₄₈O₆ | Derived from caprylic acid; shorter chain length |

| Capric Triglyceride | C₂₈H₅₈O₆ | Derived from capric acid; used primarily in food |

| Tricaproin | C₂₁H₄₂O₆ | Contains three molecules of caproic acid; shorter chain |

| Tricaprylin | C₂₄H₄₈O₆ | Contains three molecules of caprylic acid; used in dietary supplements |

Tricaprin's longer carbon chain length compared to caprylic or caproic triglycerides contributes to its unique physical properties and applications in both dietary and cosmetic formulations .

Plant-Based Sources

Umbellularia californica Seed Composition

Umbellularia californica, commonly known as California bay laurel or Oregon myrtle, represents the most extensively documented plant source of tricaprin and related medium-chain fatty acids [1] [5]. This hardwood tree, native to the coastal regions of California and extending into southwestern Oregon, produces seeds with exceptional medium-chain fatty acid concentrations [6] [7].

Research investigations have established that Umbellularia californica seeds accumulate capric acid (10:0) and lauric acid (12:0) as their principal reserve fatty acyl groups [8]. In vitro fatty acid synthesis systems derived from developing cotyledons produce these medium-chain fatty acids in approximately the same proportions as observed in intact tissue [8]. The seeds demonstrate a remarkable specialization for medium-chain fatty acid production, with reports indicating up to 64 percent oil content containing as much as 70 percent medium-chain fatty acids [9].

The biochemical mechanism underlying this unusual fatty acid composition involves a specific 12:0-acyl-carrier protein thioesterase enzyme that demonstrates marked preference for 12:0-acyl-carrier protein substrates [8]. During cotyledon development, as the proportion of medium-chain to other fatty acyl groups increases, the extractable yield of this thioesterase activity increases substantially [8]. This enzymatic specificity represents a key factor in the natural biosynthesis of tricaprin precursors within Umbellularia californica seeds.

Genetic engineering studies have successfully utilized the Umbellularia californica thioesterase gene to demonstrate the plant's capacity for medium-chain fatty acid production [10] [11]. Expression of the California bay lauroyl-acyl carrier protein thioesterase in transgenic oilseed crops has resulted in up to 60 mole percent laurate accumulation in triacylglycerols [11]. These findings confirm the unique genetic machinery present in Umbellularia californica for specialized medium-chain fatty acid biosynthesis.

| Research Parameter | Findings | Reference |

|---|---|---|

| Primary fatty acids in seeds | 10:0 (capric) and 12:0 (lauric) as principal fatty acids | [8] [9] |

| Seed oil content | Up to 64% oil content reported | [9] |

| Medium-chain fatty acid content | Up to 70% medium-chain fatty acids | [9] |

| Thioesterase enzyme activity | 12:0-ACP thioesterase responsible for medium-chain production | [8] |

| Genetic engineering applications | Gene successfully transferred to other plants for MCFA production | [10] [11] |

Palm Kernel and Coconut Oil Content

Palm kernel oil and coconut oil represent the most commercially significant plant sources of tricaprin and related medium-chain triglycerides [12] [13] [14]. These tropical oils demonstrate substantial concentrations of capric acid, the fatty acid component that forms tricaprin when esterified with glycerol.

Coconut oil composition exhibits a distinctive fatty acid profile characterized by high concentrations of medium-chain fatty acids [15] [16]. Analytical studies reveal that coconut oil contains approximately 5.3 ± 0.4 percent capric acid (C10:0) by weight [12]. When considering tricaprin content specifically, research indicates that coconut oil contains approximately 3 percent tricaprylin (C8) and 5 percent tricaprin (C10) [15] [16]. The complete fatty acid composition includes caproic acid (0.2 ± 0.06 percent), caprylic acid (5.5 ± 1.3 percent), lauric acid (47.7 ± 1.8 percent), and myristic acid (20.8 ± 0.7 percent) [12].

Palm kernel oil demonstrates a similar but distinct composition pattern compared to coconut oil [17] [18]. The oil contains approximately 3.0 ± 0.5 percent capric acid, which serves as the precursor for tricaprin formation [17]. Palm kernel oil exhibits slightly lower medium-chain fatty acid concentrations compared to coconut oil, with caprylic acid at 2.7 ± 0.2 percent and caproic acid at 2.4 ± 0.3 percent [17]. The major triglyceride component in palm kernel oil is trilaurin, reflecting the predominance of lauric acid at 40.5 ± 1.2 percent [18].

Both oils undergo industrial processing to concentrate medium-chain triglycerides for commercial applications [14] [19]. The extraction and purification processes involve hydrolysis of native triglycerides followed by selective esterification to produce medium-chain triglyceride preparations enriched in tricaprin and related compounds [19].

| Fatty Acid Component | Coconut Oil (%) | Palm Kernel Oil (%) |

|---|---|---|

| Caproic acid (C6:0) | 0.2 ± 0.06 | 2.4 ± 0.3 |

| Caprylic acid (C8:0) | 5.5 ± 1.3 | 2.7 ± 0.2 |

| Capric acid (C10:0) | 5.3 ± 0.4 | 3.0 ± 0.5 |

| Lauric acid (C12:0) | 47.7 ± 1.8 | 40.5 ± 1.2 |

| Myristic acid (C14:0) | 20.8 ± 0.7 | 13.4 ± 0.9 |

| Palmitic acid (C16:0) | 9.2 ± 0.8 | 9.4 ± 0.8 |

| Stearic acid (C18:0) | 3.0 ± 0.4 | 3.6 ± 0.1 |

| Oleic acid (C18:1) | 6.7 ± 1.0 | 21.2 ± 1.2 |

Animal-Based Sources

Occurrence in Dairy Products

Tricaprin occurs naturally in various dairy products as a component of milk fat, representing an important dietary source of medium-chain triglycerides for human consumption [3] [20] [21]. The presence of tricaprin in dairy products results from the natural fatty acid biosynthesis processes in mammary glands of dairy animals [20] [22].

Butter demonstrates the highest tricaprin content among common dairy products, with concentrations reaching 1.6 grams per 100 grams of product [3] [21]. This elevated concentration reflects the concentrated nature of milk fat in butter, where triglycerides constitute approximately 98.3 percent of the total lipid content [20]. The tricaprin content in butter varies with seasonal factors, feed composition, and breed characteristics of dairy cattle [20] [23].

Cream and milk products exhibit variable tricaprin concentrations corresponding to their fat content [3] [24]. Heavy cream contains approximately 1.3 grams tricaprin per 100 grams, while whole milk demonstrates 0.8 grams per 100 grams [3]. Semi-skimmed milk products show proportionally reduced tricaprin levels, with concentrations decreasing to 0.02-0.05 grams per 100 grams in lower-fat formulations [21] [24].

Fermented dairy products including yogurt and cheese retain tricaprin content based on their milk fat composition [3] [25]. Yogurt typically contains 0.7 grams tricaprin per 100 grams, while various cheese types range from 0.2 grams per 100 grams in cream cheese to 0.5 grams per 100 grams in hard cheeses [3]. The fermentation process does not significantly alter the medium-chain triglyceride content, preserving the original tricaprin concentrations from the source milk [25].

| Dairy Product | Tricaprin Content (g/100g) | Total Fat Content (%) | Medium-Chain FA Distribution |

|---|---|---|---|

| Butter | 1.6 | 80-85 | 4-12% of total fatty acids |

| Heavy cream | 1.3 | 35-40 | 4-12% of total fatty acids |

| Whole milk | 0.8 | 3.5-4.4 | 10-12% of total fatty acids |

| Yogurt | 0.7 | 3.0-4.0 | Similar to source milk |

| Cheese (hard) | 0.5 | 25-35 | Concentrated from milk |

| Ice cream | 0.4 | 10-15 | Variable based on formulation |

| Cream cheese | 0.2 | 30-35 | Lower due to processing |

Concentration in Goat Milk Fat

Goat milk represents a particularly significant animal source of tricaprin, demonstrating enhanced concentrations of medium-chain fatty acids compared to cow milk [26] [27] [28]. Research investigations have established that goat milk contains elevated levels of capric acid and related medium-chain triglycerides, making it a valuable dietary source of tricaprin [29] [30].

Fatty acid composition analysis of goat milk reveals higher concentrations of medium-chain fatty acids compared to cow milk [28] [30]. Goat milk demonstrates enhanced levels of caprylic acid (C8:0) and capric acid (C10:0), the primary constituents of tricaprin formation [26] [29]. The total fat content of goat milk ranges from 2.98 to 4.1 percent, with medium-chain fatty acids representing a higher proportion of total fatty acids compared to cow milk [29] [31].

Tricaprin concentration in goat milk fat has been reported to reach up to 20 percent of total fat content in some studies [26]. This remarkable concentration reflects the unique fatty acid biosynthesis patterns in caprine mammary glands, which favor medium-chain fatty acid production [22] [29]. The enhanced tricaprin content contributes to the distinctive nutritional profile of goat milk, particularly regarding rapid energy metabolism and digestibility characteristics [28] [29].

Seasonal and dietary factors influence tricaprin concentrations in goat milk [32] [33]. Studies demonstrate that feed composition, lactation stage, and breed characteristics significantly affect medium-chain fatty acid production [32] [28]. Goats fed diets supplemented with medium-chain fatty acid sources show further enhancement of tricaprin concentrations in milk fat.

Processing and preservation of goat milk products generally maintain tricaprin content, with minimal degradation during pasteurization and fermentation processes [33] [29]. This stability ensures that goat milk-derived products retain their enhanced medium-chain triglyceride content throughout normal processing and storage conditions [30].

| Milk Component | Goat Milk | Cow Milk | Nutritional Significance |

|---|---|---|---|

| Total fat content | 2.98-4.1% | 3.5-4.4% | Enhanced digestibility |

| Capric acid (C10:0) | Higher than cow | 1.5-3.5% of total FA | Precursor to tricaprin |

| Medium-chain FA | Enhanced levels | 4-12% of total FA | Rapid energy metabolism |

| Fat globule size | Smaller | Larger | Improved digestion |

| Tricaprin concentration | Up to 20% of fat | Lower than goat | Enhanced bioavailability |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Suzuki A, Yamaguchi S, Li M, Hara Y, Miyauchi H, Ikeda Y, Zhang B, Higashi M, Ikeda Y, Takagi A, Nagasaka H, Kobayashi K, Magata Y, Aoyama T, Hirano KI. Tricaprin Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy. J Oleo Sci. 2018 Aug 1;67(8):983-989. doi: 10.5650/jos.ess18037. Epub 2018 Jul 17. PubMed PMID: 30012901.

3: Shrestha R, Hirano KI, Suzuki A, Yamaguchi S, Miura Y, Chen YF, Mizuta M, Chiba H, Hui SP. Change in Plasma Total, Esterified and Non-esterified Capric Acid Concentrations during a Short-term Oral Administration of Synthetic Tricaprin in Dogs. Anal Sci. 2017;33(11):1297-1303. doi: 10.2116/analsci.33.1297. PubMed PMID: 29129871.

4: Satou C, Goto H, Yamazaki Y, Saitou K, Matsumoto S, Takahashi O, Miyazaki Y, Ikuta K, Yajima Y. Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils. J Oleo Sci. 2017 Jun 1;66(6):601-606. doi: 10.5650/jos.ess16143. Epub 2017 May 17. PubMed PMID: 28515375.

5: Vandenberghe C, St-Pierre V, Pierotti T, Fortier M, Castellano CA, Cunnane SC. Tricaprylin Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults. Curr Dev Nutr. 2017 Mar 22;1(4):e000257. doi: 10.3945/cdn.116.000257. eCollection 2017 Apr. PubMed PMID: 29955698; PubMed Central PMCID: PMC5998344.

6: Meksiarun P, Andriana BB, Matsuyoshi H, Sato H. Non-invasive Quantitative Analysis of Specific Fat Accumulation in Subcutaneous Adipose Tissues using Raman Spectroscopy. Sci Rep. 2016 Nov 15;6:37068. doi: 10.1038/srep37068. PubMed PMID: 27845402; PubMed Central PMCID: PMC5109226.

7: Gautschi N, Bergström CA, Kuentz M. Rapid determination of drug solubilization versus supersaturation in natural and digested lipids. Int J Pharm. 2016 Nov 20;513(1-2):164-174. doi: 10.1016/j.ijpharm.2016.09.015. Epub 2016 Sep 5. PubMed PMID: 27609663.

8: Salentinig S, Yepuri NR, Hawley A, Boyd BJ, Gilbert E, Darwish TA. Selective deuteration for molecular insights into the digestion of medium chain triglycerides. Chem Phys Lipids. 2015 Sep;190:43-50. doi: 10.1016/j.chemphyslip.2015.06.007. Epub 2015 Jul 4. PubMed PMID: 26151129.

9: Din FU, Mustapha O, Kim DW, Rashid R, Park JH, Choi JY, Ku SK, Yong CS, Kim JO, Choi HG. Novel dual-reverse thermosensitive solid lipid nanoparticle-loaded hydrogel for rectal administration of flurbiprofen with improved bioavailability and reduced initial burst effect. Eur J Pharm Biopharm. 2015 Aug;94:64-72. doi: 10.1016/j.ejpb.2015.04.019. Epub 2015 May 12. PubMed PMID: 25979136.

10: Meksiarun P, Maeda Y, Hiroi T, Andriana BB, Sato H. Analysis of the effects of dietary fat on body and skin lipids of hamsters by Raman spectroscopy. Analyst. 2015 Jun 21;140(12):4238-44. doi: 10.1039/c5an00076a. Epub 2015 Apr 29. PubMed PMID: 25920444.

11: Steven BR, Carey S. Nutritional management in patients with chyle leakage: a systematic review. Eur J Clin Nutr. 2015 Jul;69(7):776-80. doi: 10.1038/ejcn.2015.48. Epub 2015 Apr 29. Review. PubMed PMID: 25920423.

12: Phan S, Salentinig S, Hawley A, Boyd BJ. Immobilised lipase for in vitro lipolysis experiments. J Pharm Sci. 2015 Apr;104(4):1311-8. doi: 10.1002/jps.24327. Epub 2015 Jan 28. PubMed PMID: 25630824.

13: Goodarzi N, Karkhane AA, Mirlohi A, Tabandeh F, Torktas I, Aminzadeh S, Yakhchali B, Shamsara M, Ghafouri MA. Protein engineering of Bacillus thermocatenulatus lipase via deletion of the α5 helix. Appl Biochem Biotechnol. 2014 Sep;174(1):339-51. doi: 10.1007/s12010-014-1063-3. Epub 2014 Jul 27. PubMed PMID: 25064134.

14: Himmelsbach M, Varesio E, Hopfgartner G. Liquid extraction surface analysis (LESA) of hydrophobic TLC plates coupled to chip-based nanoelectrospray high-resolution mass spectrometry. Chimia (Aarau). 2014;68(3):150-4. doi: 10.2533/chimia.2014.150. PubMed PMID: 24801846.

15: Jin SE, Kim CK. Charge-mediated topical delivery of plasmid DNA with cationic lipid nanoparticles to the skin. Colloids Surf B Biointerfaces. 2014 Apr 1;116:582-90. doi: 10.1016/j.colsurfb.2014.01.053. Epub 2014 Feb 7. PubMed PMID: 24631964.

16: Yamashiro Y, Sakatoku A, Tanaka D, Nakamura S. A cold-adapted and organic solvent-tolerant lipase from a psychrotrophic bacterium Pseudomonas sp. strain YY31: identification, cloning, and characterization. Appl Biochem Biotechnol. 2013 Oct;171(4):989-1000. doi: 10.1007/s12010-013-0406-9. Epub 2013 Aug 6. PubMed PMID: 23918082.

17: Jin SE, Kim CK. Long-term stable cationic solid lipid nanoparticles for the enhanced intracellular delivery of SMAD3 antisense oligonucleotides in activated murine macrophages. J Pharm Pharm Sci. 2012;15(3):467-82. PubMed PMID: 22974792.

18: Adam-Berret M, Boulard M, Riaublanc A, Mariette F. Evolution of fat crystal network microstructure followed by NMR. J Agric Food Chem. 2011 Mar 9;59(5):1767-73. doi: 10.1021/jf102734d. Epub 2011 Feb 11. PubMed PMID: 21314096.

19: Aframian DJ, Mizrahi B, Granot I, Domb AJ. Evaluation of a mucoadhesive lipid-based bioerodable tablet compared with Biotène mouthwash for dry mouth relief--a pilot study. Quintessence Int. 2010 Mar;41(3):e36-42. PubMed PMID: 20213013.

20: Karabulut I, Durmaz G, Hayaloglu AA. Fatty acid selectivity of lipases during acidolysis reaction between oleic acid and monoacid triacylglycerols. J Agric Food Chem. 2009 Nov 11;57(21):10466-70. doi: 10.1021/jf902816e. PubMed PMID: 19835376.